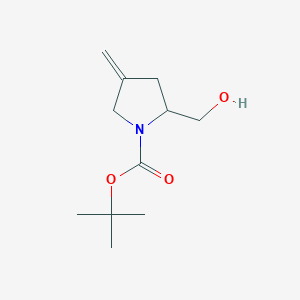
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound that features a unique combination of chloro, fluoro, methoxy, and sulfane groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluoro-3-methoxyphenylboronic acid with methyl sulfide under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the sulfane group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chloro or fluoro groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro groups.
Aplicaciones Científicas De Investigación
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism by which (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The chloro, fluoro, and methoxy groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfane group can undergo oxidation to form reactive intermediates that further modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfane group.
2-Fluoro-6-methoxyphenylboronic acid: Lacks the chloro group and has a boronic acid group.
3-Fluoro-4-methoxyphenylboronic acid: Contains a methoxy group at a different position and a boronic acid group.
Uniqueness
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the presence of the sulfane group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro, fluoro, and methoxy groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H8ClFOS |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
3-chloro-1-fluoro-4-methoxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFOS/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
Clave InChI |
LQSZTNBRMMWMIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)






![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)




![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
